6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Infrared Spectroscopy
The IR spectrum of analogous oxazinones shows characteristic absorptions:
- C=O stretch : 1705–1720 cm⁻¹ (oxazinone carbonyl).
- C–O–C asymmetric stretch : 1240–1260 cm⁻¹ (ether linkage).
- Vinyl C=C stretch : 1630–1650 cm⁻¹ (medium intensity).
Table 2: Predicted IR bands for 6-vinyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| ν(C=O) | 1712 |
| ν(C=C) vinyl | 1643 |
| δ(C–H) aromatic | 3050–3100 |
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- H-5 (pyridine) : δ 8.45 (d, J = 5.2 Hz, 1H).
- H-7 (oxazinone) : δ 4.72 (s, 2H).
- Vinyl protons : δ 5.25 (dd, J = 10.8 Hz, 1H), δ 5.75 (dd, J = 17.6 Hz, 1H), δ 6.55 (dd, J = 10.8/17.6 Hz, 1H).
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
The electron ionization (EI) mass spectrum exhibits key fragments:
- Molecular ion : m/z 190.1 [M]⁺.
- Base peak : m/z 162.1 [M – CO]⁺ (loss of carbonyl group).
- Vinyl cleavage : m/z 145.0 [M – C₂H₃]⁺.
Table 3: Characteristic mass spectral fragments
| m/z | Fragment Ion |
|---|---|
| 190.1 | [C₁₀H₁₀N₂O₂]⁺ |
| 162.1 | [C₉H₁₀N₂O]⁺ |
| 145.0 | [C₈H₇N₂O]⁺ |
Properties
IUPAC Name |
6-ethenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-6-3-4-7-9(10-6)11-8(12)5-13-7/h2-4H,1,5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLPTSYTFXIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235430 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-70-3 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization Strategies
Condensation of 3-hydroxy-2-nitropyridine derivatives with vinyl-containing amines under acidic conditions may directly form the pyridooxazinone ring. However, this approach requires rigorous optimization to control regioselectivity.
Reductive Amination
Reacting 2-aminopyridines with α,β-unsaturated carbonyl compounds (e.g., acrolein) followed by cyclization could provide an alternative route. This method remains speculative but aligns with known reductive amination protocols.
Analytical Characterization
Successful synthesis necessitates validation through physicochemical data:
Physical Properties of 6-Vinyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 204–206°C |
| Boiling Point | 384.2°C (760 mm Hg) |
| Flash Point | 186.1°C |
These metrics, derived from analogous compounds, ensure batch consistency and purity.
Challenges and Optimization
Regioselectivity in Halogenation
Bromination predominantly occurs at the 7-position due to electron-deficient aromatic systems. Computational modeling (DFT) could further elucidate electronic effects guiding substituent placement.
Chemical Reactions Analysis
Types of Reactions: 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes a variety of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or hydroxyl groups.
Reduction: Reduction reactions may target the oxazinone ring or the vinyl group.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic bromination.
Major Products: These reactions often yield epoxides, hydroxyl derivatives, reduced forms of the compound, or halogenated analogs, which can further be used in subsequent synthetic steps.
Scientific Research Applications
The physical properties such as density, boiling point, and melting point are not well-documented in current literature, indicating a need for further experimental characterization.
Synthesis of Pharmaceutical Compounds
6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is primarily utilized in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the production of quinazolinbenzoxazine derivatives, which have shown potential as anti-cancer agents. The synthesis typically involves reacting this compound with other organic reagents under controlled conditions to yield desired pharmacologically active products .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For instance, compounds derived from it have demonstrated significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
Material Science
This compound has also been explored in material science for the development of specialty materials. Its unique chemical structure allows it to be incorporated into polymers and other materials that require specific thermal and mechanical properties .
Research indicates that derivatives of this compound exhibit diverse biological activities. These include anti-inflammatory and analgesic effects, making them candidates for further pharmacological studies .
Case Study 1: Synthesis of Quinazolinbenzoxazine Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinazolinbenzoxazine derivatives using this compound as a key intermediate. The resulting compounds were tested for cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Screening
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives derived from this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics .
Mechanism of Action
The mechanisms by which 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exerts its effects depend largely on its interaction with target molecules:
Molecular Targets: Enzymes, nucleic acids, and receptors.
Pathways Involved: Modulation of signal transduction pathways, inhibition of enzymatic activity, or interaction with DNA/RNA, influencing gene expression.
Comparison with Similar Compounds
Key Observations :
- 4-Substituted Derivatives (e.g., NPO): High yields (91–95%) via bismuth oxide-catalyzed alkylation . The 4-nitrobenzyl group in NPO enhances NF-κB inhibition, reducing HCC cell proliferation .
- 6-Substituted Derivatives: The amino group at position 6 (CAS 337463-65-7) may improve solubility but lacks reported bioactivity data .
- 2,2-Dimethyl Derivatives : Substitution at the 2-position stabilizes the oxazine ring, improving BRD4 inhibitory activity (IC₅₀: 1.99–2.96 μM) .
Pharmacological and Physicochemical Properties
Key Insights :
- 4-Position Substitutions : Bulkier groups (e.g., nitrobenzyl) correlate with stronger antiproliferative effects, likely due to improved hydrophobic interactions .
- 6-Vinyl Group: The vinyl moiety’s planar structure and electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites, a feature absent in amino or bromo substituents.
- Thermal Stability : Melting points for 4-substituted derivatives range widely (59–143°C), suggesting substituent polarity significantly impacts crystallinity .
Structure-Activity Relationship (SAR) Trends
- Position 4 : Critical for anticancer activity. Electron-withdrawing groups (e.g., nitro) enhance NF-κB suppression, while alkyl chains (e.g., cyclohexylmethyl) show reduced potency .
- Position 6: Understudied in the literature. Amino groups may improve solubility but could reduce membrane permeability.
- Position 7 : Bromo substitution (electron-withdrawing) may stabilize charge-transfer complexes but has unclear therapeutic relevance .
- Position 2 : Dimethyl groups increase steric hindrance, optimizing BRD4 binding .
Biological Activity
6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- CAS Number : 1956354-70-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and inhibitory effects on key signaling pathways.
Anticancer Properties
Research indicates that compounds within the pyrido[3,2-b][1,4]oxazin class exhibit significant anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and survival, making it a prime target for cancer therapies.
-
Mechanism of Action :
- The compound acts as a dual inhibitor of PI3K and mTOR, which are integral to cancer cell proliferation and survival.
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting these signaling pathways.
- Case Studies :
In Vitro Studies
- Cell Lines Tested : Various cancer cell lines including HeLa and A549 were used to evaluate the cytotoxic effects of the compound.
- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed through flow cytometry assays.
Pharmacokinetics
In animal models, the pharmacokinetic profile showed that the compound is orally bioavailable with favorable absorption characteristics. This enhances its potential as an oral therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 6-vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrido-oxazine derivatives often employs cyclocondensation reactions. For example, Zadorozhnii et al. (2017) developed a method for oxadiazine derivatives using nitroalkene precursors and formic acid derivatives as reductants . Adapting this, a plausible route for the target compound could involve:
Precursor preparation : Reacting 2-aminopyridine derivatives with vinyl-substituted aldehydes.
Cyclization : Using catalysts like palladium or acid-mediated conditions to form the bicyclic core.
Optimization : Varying solvents (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (12–48 hrs) to maximize yield.
Key analytical tools: HPLC for purity assessment, -/-NMR for structural confirmation .
Q. How can researchers validate the structural integrity of 6-vinyl-pyrido-oxazine derivatives?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns .
- NMR : Assign vinyl proton signals (δ 5.0–6.5 ppm for CH=CH–) and oxazine ring protons (δ 4.0–5.0 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, if crystals are obtainable .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for 6-vinyl derivatives be resolved?
Methodological Answer: Contradictions often arise from impurities or tautomerism. Strategies include:
Q. What mechanistic insights govern the reactivity of the vinyl group in 6-vinyl-pyrido-oxazines under oxidative conditions?
Methodological Answer: The vinyl group undergoes site-specific reactions:
- Epoxidation : Use m-CPBA or HO/WO to form epoxides, analyzed via -NMR (disappearance of vinyl protons) .
- Electrophilic addition : Track regioselectivity (Markovnikov vs. anti) using Br/CCl, monitored by UV-Vis or IR .
- DFT calculations : Model transition states to predict reaction pathways (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. How can structure-activity relationships (SAR) be explored for pyrido-oxazine derivatives in antimicrobial studies?
Methodological Answer: Design a SAR workflow:
Derivatization : Synthesize analogs with modified substituents (e.g., halogens, alkyl chains).
Biological assays : Test against Gram-positive/negative bacteria (MIC assays) and eukaryotic cells (cytotoxicity).
Computational modeling : Dock compounds into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .
Data correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft E) to activity .
Q. What strategies mitigate degradation of 6-vinyl-pyrido-oxazines in long-term stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
